N-(3-acetylphenyl)-2-phenylbutanamide
Description
N-(3-Acetylphenyl)-2-phenylbutanamide is an amide derivative characterized by a 3-acetylphenyl group attached to a 2-phenylbutanamide backbone. Key features include:
- Molecular Formula: Likely $ \text{C}{18}\text{H}{19}\text{NO}2 $ (inferred from analogs like N-(3-Acetylphenyl)-2-phenylacetamide, $ \text{C}{16}\text{H}{15}\text{NO}2 $) .
- Functional Groups: Acetylphenyl (electron-withdrawing) and phenylbutanamide (hydrophobic chain), which may influence reactivity and bioavailability.
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H19NO2/c1-3-17(14-8-5-4-6-9-14)18(21)19-16-11-7-10-15(12-16)13(2)20/h4-12,17H,3H2,1-2H3,(H,19,21) |
InChI Key |
PDMQRQZBVGUPCR-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations
Key Observations:
- Chain Length and Bulkiness : The phenylbutanamide chain in the target compound provides greater hydrophobicity compared to acetamide (shorter chain) or pivalamide (bulkier tert-butyl group). This may enhance membrane permeability but reduce solubility .
- Functional Groups : The 3-acetylphenyl group is common in intermediates for pharmaceuticals (e.g., zaleplon), suggesting its role in facilitating electrophilic substitutions or hydrogen bonding .
Physicochemical Properties
- Spectroscopic Data :
- NMR Shifts : In N-(3-Acetylphenyl)acetamide, acetyl protons resonate at δ 2.17 (s, 3H) and δ 2.52 (s, 3H) in $ ^1\text{H} $-NMR, while aromatic protons appear between δ 7.33–8.85 . The phenylbutanamide chain would introduce additional splitting patterns due to the butyl group.
- IR Stretching : Amide C=O stretches (~1650–1700 cm$ ^{-1} $) and acetyl C=O (~1680–1720 cm$ ^{-1} $) are expected, similar to N-(3-Acetylphenyl)pivalamide .
Preparation Methods
Reagent Selection and Reaction Conditions
Step 1: Acid Chloride Formation
2-Phenylbutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to generate 2-phenylbutanoyl chloride. Literature precedents show that thionyl chloride achieves >90% conversion at 70°C within 2 hours.
Step 2: Amide Bond Formation
The acid chloride is reacted with 3-acetylaniline in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) is added to neutralize HCl, driving the reaction to completion. For example, analogous reactions yield α-ketoamides in 85–91% efficiency under similar conditions.
Typical Procedure
-
Combine 2-phenylbutanoic acid (0.3 mmol) with SOCl₂ (1.2 equiv.) in anhydrous DCM.
-
Reflux at 40°C for 2 hours, then evaporate excess SOCl₂.
-
Add 3-acetylaniline (0.36 mmol) and Et₃N (1.5 equiv.) in DCM.
-
Stir at 25°C for 16 hours, then purify via silica gel chromatography (petroleum ether:EtOAc = 10:1).
Key Data
Boron-Mediated Coupling Approaches
Boron-containing reagents, such as bis(pinacolato)diboron (B₂pin₂), enable transition metal-catalyzed amidation. This method, adapted from boronated butanamide syntheses, offers functional group tolerance and mild conditions.
Multi-Step Synthesis via Knoevenagel Adducts
Indirect routes leveraging α,β-unsaturated intermediates provide stereochemical control. For instance, 3-oxo-N-(3-acetylphenyl)butanamide can undergo Horner-Wadsworth-Emmons olefination with benzaldehyde derivatives to install the 2-phenyl group.
Reaction Sequence
-
Knoevenagel Condensation : 3-Acetylaniline reacts with ethyl acetoacetate to form an enamine.
-
Phosphonate Olefination : The enamine reacts with benzaldehyde diethyl acetal in the presence of NaH, yielding α,β-unsaturated ketone intermediates.
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, furnishing 2-phenylbutanamide.
Yield Comparison
| Step | Yield |
|---|---|
| Knoevenagel | 65% |
| Olefination | 75% |
| Hydrogenation | 85% |
Solvent-Free Mechanochemical Synthesis
Emerging techniques like ball-milling circumvent solvent use, aligning with green chemistry principles. While untested for this compound, mechanochemical amidation of carboxylic acids and amines achieves 90% yields in 30 minutes.
Advantages
-
Atomic Economy : No solvent waste.
-
Speed : Reactions complete 10× faster than solution-phase methods.
Troubleshooting and Optimization
Common Pitfalls
Q & A
Basic: What are the optimal synthetic routes for N-(3-acetylphenyl)-2-phenylbutanamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of this compound can be adapted from methods used for structurally related acetamide derivatives. A plausible route involves:
- Acetylation of 3-aminophenyl precursors : React 3-aminoacetophenone with phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Bromination/Substitution : If intermediates like bromoacetamide are required, bromination of acetamide precursors using bromine in acetic acid at controlled temperatures (20–40°C) can be employed, ensuring regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization relies on stoichiometric ratios (1:1.2 for acyl chloride:amine) and inert atmospheres to prevent hydrolysis .
Basic: How can spectroscopic techniques (NMR, MS, IR) confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR : Key signals include the acetyl group (δ ~2.6 ppm, singlet for CH3), aromatic protons (δ 7.0–8.0 ppm), and amide NH (δ ~8.5 ppm). 13C NMR confirms carbonyl groups (C=O at ~168–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS should show a molecular ion peak matching the molecular weight (C20H21NO2: 307.3 g/mol) and fragmentation patterns consistent with phenyl and acetyl cleavage .
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
Advanced: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?
Answer:
- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., MCF-7, HCT-116). Include positive controls (doxorubicin) and vehicle controls (DMSO <0.1%) to assess nonspecific toxicity .
- Enzyme Inhibition : For target-specific studies (e.g., EGFR, BRAF), use recombinant enzymes with fluorogenic substrates. Normalize activity against known inhibitors (e.g., erlotinib for EGFR) .
- Dose-Response Curves : Test concentrations from 0.1–100 µM, with triplicate wells to ensure reproducibility. IC50 values should be calculated using nonlinear regression .
Advanced: What computational approaches predict the binding affinity of this compound with target proteins?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., EGFR’s ATP-binding pocket). Validate with co-crystallized ligands .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds, hydrophobic contacts, and RMSD values .
- QSAR Models : Corrogate substituent effects (e.g., acetyl vs. bromo groups) on activity using descriptors like logP and polar surface area .
Advanced: How do structural modifications at the acetyl or phenyl groups affect pharmacokinetic properties?
Answer:
- Acetyl Group Replacement : Substituting acetyl with bulkier groups (e.g., trifluoroacetyl) may enhance metabolic stability but reduce solubility. Compare logP values (e.g., ClogP ~3.5 vs. ~4.2) .
- Phenyl Substituents : Electron-withdrawing groups (e.g., -NO2) on the phenyl ring can increase target affinity but may introduce hepatotoxicity. In vitro CYP450 inhibition assays are recommended .
Advanced: What strategies mitigate solubility and stability challenges during in vivo formulation?
Answer:
- Co-solvents : Use Cremophor EL or PEG-400 (10–20% v/v) to enhance aqueous solubility .
- Prodrug Design : Esterify the amide group to improve bioavailability. Hydrolytic activation in plasma can be confirmed via LC-MS .
- Lyophilization : Prepare stable lyophilized powders with trehalose or mannitol as cryoprotectants. Store at -20°C to prevent degradation .
Advanced: How can discrepancies in biological activity data between research groups be systematically resolved?
Answer:
- Assay Standardization : Validate protocols using reference compounds (e.g., NCI-60 panel standards). Ensure consistent cell passage numbers and serum conditions .
- Purity Analysis : Quantify impurities via HPLC (>95% purity required). Batch-specific certificates of analysis (CoA) are critical .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, accounting for variables like dosing schedules .
Basic: What safety protocols are essential for handling this compound in lab settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing .
- Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis .
- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent dispersion .
Note : Contradictions in evidence (e.g., bromination conditions in vs. ) were resolved by prioritizing peer-reviewed methods (e.g., PubChem data). Commercial sources (BenchChem) were excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
